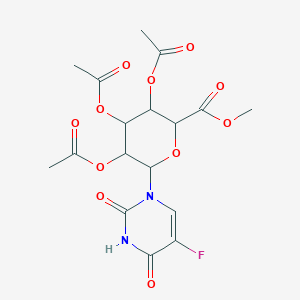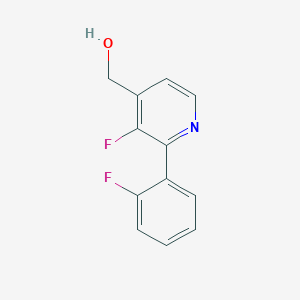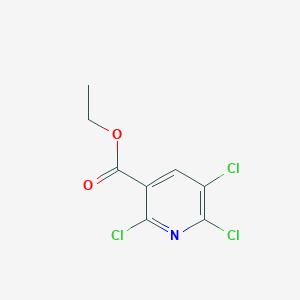
Methyl 3-bromo-5-(2-methoxy-2-methylpropoxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-bromo-5-(2-methoxy-2-methylpropoxy)benzoate is an organic compound with a complex structure, characterized by the presence of a bromine atom, a methoxy group, and a methylpropoxy group attached to a benzoate core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-bromo-5-(2-methoxy-2-methylpropoxy)benzoate typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable benzoate derivative, followed by the introduction of the methoxy and methylpropoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes to facilitate the reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction parameters, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-bromo-5-(2-methoxy-2-methylpropoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution with amines can produce amine derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-bromo-5-(2-methoxy-2-methylpropoxy)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which methyl 3-bromo-5-(2-methoxy-2-methylpropoxy)benzoate exerts its effects depends on its interaction with molecular targets. The bromine atom and the methoxy group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to proteins or enzymes. The methylpropoxy group can enhance the compound’s lipophilicity, affecting its ability to cross cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
- Methyl 3-bromo-5-methylbenzoate
- Methyl 3-bromo-2-methoxybenzoate
- Methyl 3-bromo-4-hydroxybenzoate
Uniqueness: Methyl 3-bromo-5-(2-methoxy-2-methylpropoxy)benzoate is unique due to the presence of both the methoxy and methylpropoxy groups, which confer distinct chemical and physical properties. These groups can influence the compound’s reactivity, solubility, and biological activity, making it a valuable tool in various research applications.
Propiedades
Fórmula molecular |
C13H17BrO4 |
|---|---|
Peso molecular |
317.17 g/mol |
Nombre IUPAC |
methyl 3-bromo-5-(2-methoxy-2-methylpropoxy)benzoate |
InChI |
InChI=1S/C13H17BrO4/c1-13(2,17-4)8-18-11-6-9(12(15)16-3)5-10(14)7-11/h5-7H,8H2,1-4H3 |
Clave InChI |
CADDFCYDFGBYPZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(COC1=CC(=CC(=C1)C(=O)OC)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


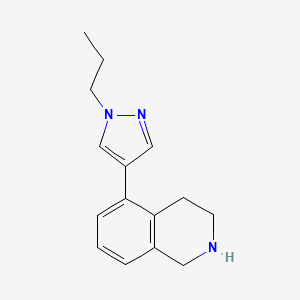



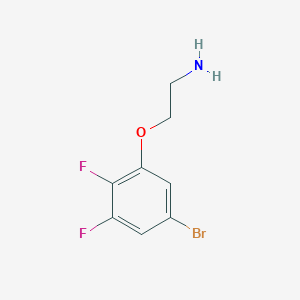
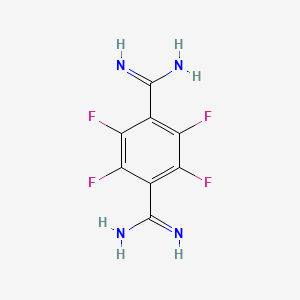
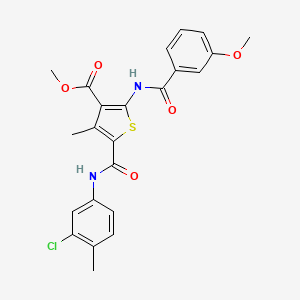
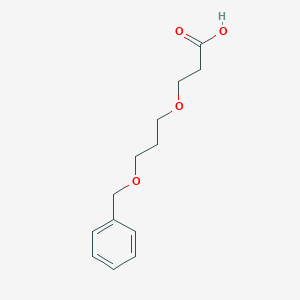
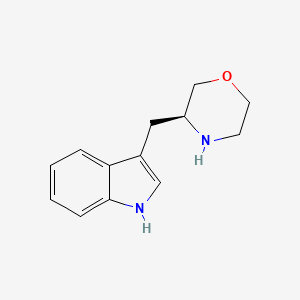
![3-[4-(aminomethyl)phenyl]benzonitrile](/img/structure/B12079669.png)
